(1S)-(-)-2,10-Camphorsultam

Catalog No.
S1531068
CAS No.
94594-90-8
M.F
C10H17NO2S
M. Wt
215.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(-)-2,10-Camphorsultam

CAS Number

94594-90-8

Product Name

(1S)-(-)-2,10-Camphorsultam

IUPAC Name

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

InChI

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3

InChI Key

IHFYOCYXHWUKQJ-UHFFFAOYSA-N

SMILES

CC1(C2CCC1C3C2CS(=O)(=O)N3)C

Synonyms

(1S)-(-)-10,2-Camphorsultam; (2R)-Bornane-10,2-sultam; Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole;

Canonical SMILES

CC1(C2CCC1C3C2CS(=O)(=O)N3)C

Isomeric SMILES

CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C

Stereoselective Synthesis

(-)-10,2-Camphorsultam is particularly useful for inducing stereoselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. By controlling the orientation of the starting materials in a reaction, (-)-10,2-camphorsultam can influence the formation of one enantiomer over another. This is important in the synthesis of many pharmaceuticals and other biologically active molecules, where a specific enantiomer is often required for activity.

For example, (-)-10,2-camphorsultam has been used in the synthesis of (S)- and (R)-N-Fmoc-S-trityl-cysteine, which are important building blocks for peptides PubChem: .

Chiral Bronsted Acid Catalyst

(-)-10,2-Camphorsultam can also function as a chiral Brønsted acid catalyst. Brønsted acids donate protons (H+) during a reaction. The chirality of (-)-10,2-camphorsultam can influence the reaction pathway, leading to the formation of a specific enantiomer.

One application of (-)-10,2-camphorsultam as a chiral Brønsted acid catalyst is in the synthesis of chiral α-substituted β-butyrolactones Thermo Scientific Chemicals: .

Molecular Structure Analysis

(-)-10,2-Camphorsultam possesses a bicyclic structure consisting of a camphor skeleton (derived from camphor, a natural product) fused with a sultone ring (a four-membered ring containing sulfur, oxygen, and two carbon atoms) []. The key feature of its structure is the presence of an asymmetric carbon atom (C-1) in the camphor moiety. This asymmetry allows the molecule to exist in two non-superimposable mirror images, the (1S)- and (1R)-enantiomers []. The specific configuration used in asymmetric synthesis is typically the (1S)-enantiomer, denoted by the (-) sign in the name.


Chemical Reactions Analysis

  • Covalent attachment: The carbonyl group (C=O) of the sultone ring in (-)-10,2-camphorsultam reacts with a suitable nucleophile on the starting material to form a covalent bond. This creates a new chiral center adjacent to the camphor skeleton.
  • Diastereoselective reaction: The presence of the chiral auxiliary directs the reaction pathway, favoring the formation of one diastereomer (a stereoisomer with different configurations at one or more chiral centers) over the other. This selectivity is achieved through steric interactions and electronic effects between the auxiliary and the reacting groups.
  • Cleavage: After the desired reaction is complete, the (-)-10,2-camphorsultam auxiliary is cleaved from the product molecule under specific conditions, regenerating the starting auxiliary and yielding the enantiomerically enriched product.

Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₁₇NO₂S []
  • Molecular Weight: 215.31 g/mol []
  • Melting Point: 111-113 °C [] (data from Sigma-Aldrich)
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol []
  • Stability: Relatively stable under ambient conditions

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.09799996 g/mol

Monoisotopic Mass

215.09799996 g/mol

Heavy Atom Count

14

Wikipedia

(2R)-bornane-10,2-sultam

Dates

Modify: 2023-08-15

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